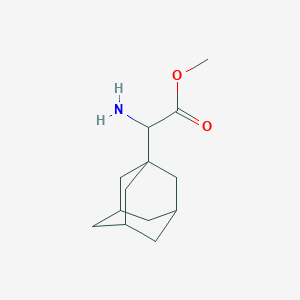

Methyl 1-adamantyl(amino)acetate

Description

Historical Perspectives and Early Chemical Discoveries of Adamantane (B196018) Derivatives

The journey into the chemistry of adamantane began with its theoretical postulation and eventual isolation from petroleum in the 1930s. researchgate.netwikipedia.org Its unique, rigid, cage-like structure, resembling a diamondoid, immediately captured the interest of chemists. wikipedia.org Early research focused on its synthesis, which was initially a significant challenge. A major breakthrough came with the development of a more efficient, Lewis acid-catalyzed rearrangement method, which made adamantane and its derivatives more accessible for study. google.com This accessibility paved the way for the exploration of a wide range of adamantane derivatives, including the introduction of amino groups, which led to the discovery of compounds with significant biological activity. google.com

Strategic Importance of the Adamantane Scaffold in Molecular Design

The adamantane scaffold is of considerable strategic importance in medicinal chemistry and drug design. Its rigid, three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity to biological targets. google.com The lipophilic nature of the adamantane cage is another key feature, often utilized to improve the pharmacokinetic properties of drug candidates, such as their absorption, distribution, and metabolic stability. google.com The incorporation of the bulky adamantyl group can also shield adjacent functional groups from metabolic degradation.

Contextualization of Amino Acid Ester Derivatives in Modern Chemical Biology

Amino acid esters are fundamental building blocks in contemporary chemical biology and organic synthesis. They serve as crucial intermediates in peptide synthesis, offering protection to the carboxylic acid group while the peptide chain is being assembled. google.com Beyond their role in peptide chemistry, amino acid esters are utilized as chiral synthons and are incorporated into a variety of molecular probes and therapeutic agents. The esterification of amino acids allows for the modulation of their physicochemical properties, such as solubility and reactivity, which is essential for their application in diverse research areas, from enzyme inhibition studies to the development of novel biomaterials.

While the specific compound Methyl 1-adamantyl(amino)acetate remains largely uncharacterized in the public domain, the foundational knowledge of adamantane chemistry and amino acid derivatives suggests that such a molecule could be of interest in areas like drug discovery and materials science. However, without dedicated research and published data, any discussion of its specific properties or applications would be purely speculative.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(1-adamantyl)-2-aminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKFCXJRGNQYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformation Pathways

In-depth Retrosynthetic Analysis of Methyl 1-adamantyl(amino)acetate

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into readily available starting materials. nih.govrsc.org For this compound, the analysis begins by identifying the key functional groups: a secondary amine, and a methyl ester. The primary disconnections are made at the bonds most accessible for formation in the forward synthesis.

The most logical disconnections for an α-amino ester are the ester C-O bond and the C-N bond. rsc.orgnih.gov

Disconnection of the Ester Linkage (C-O bond): This is a standard disconnection for esters, leading back to the corresponding carboxylic acid, 1-adamantyl(amino)acetic acid, and methanol (B129727). This suggests a forward synthesis via esterification.

Disconnection of the Amine Linkage (C-N bond): Disconnecting the bond between the adamantyl group and the nitrogen atom points to two primary synthons: a 1-adamantyl cation (or its equivalent) and a glycine (B1666218) methyl ester anion (or its equivalent). A more practical approach involves disconnecting the C-N bond to reveal 1-adamantanamine and a two-carbon electrophile containing the acetate (B1210297) functionality, such as a haloacetate.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

⇒ Functional Group Interconversion (FGI) & C-O Disconnection: 1-Adamantyl(amino)acetic acid + Methanol

⇒ C-N Disconnection: 1-Adamantanamine + Haloacetic acid (e.g., Bromoacetic acid)

This analysis suggests that a practical synthetic route could involve the alkylation of 1-adamantanamine with a haloacetic acid derivative, followed by esterification of the resulting amino acid.

Direct Esterification Routes for the Synthesis of this compound

Direct esterification of the parent amino acid, 1-adamantyl(amino)acetic acid, is a primary route to obtaining the methyl ester.

Catalytic Approaches: The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, typically under acidic catalysis. nih.govnih.govrsc.org For amino acids, this method is advantageous due to its simplicity and cost-effectiveness. nih.gov

The reaction involves protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol in this case) is often used as the solvent, and water is removed. rsc.org

Reaction Scheme: 1-Adamantyl(amino)acetic acid + CH₃OH ⇌ this compound + H₂O (in the presence of an acid catalyst like H₂SO₄ or HCl)

A study on the esterification of amino acids in thin films using sulfuric acid as a catalyst highlights the efficiency of this approach, even under conditions where the bulk reaction is not observed. nih.gov The steric hindrance of the adamantyl group might necessitate higher temperatures or longer reaction times compared to less bulky amino acids. The esterification of the closely related 1-adamantanecarboxylic acid to its methyl ester is well-documented, often achieved by refluxing with methanol and a catalytic amount of sulfuric acid. asianpubs.org

Non-catalytic Approaches: While less common for simple esters, non-catalytic methods might involve the use of highly reactive alkylating agents. However, for the synthesis of this compound, catalytic methods are generally preferred for their efficiency and control.

Transesterification is another viable strategy, involving the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. In this context, an ester of 1-adamantyl(amino)acetic acid (e.g., an ethyl or benzyl (B1604629) ester) could be converted to the methyl ester by treatment with a large excess of methanol and an acid or base catalyst.

Imidazole-catalyzed transesterification of active esters has been employed for anchoring amino acids to polymeric supports, demonstrating the potential of catalyzed transesterification in amino acid chemistry. acs.org While not a direct synthesis of the free methyl ester, this illustrates the principle's applicability.

Advanced Amidation and Subsequent Methylation Protocols

An alternative synthetic strategy involves forming the C-N bond first, followed by modifications to establish the final amino ester structure.

A plausible route begins with the reaction of 1-adamantanamine with a suitable haloacetyl halide, such as bromoacetyl bromide, to form an N-(1-adamantyl)-2-bromoacetamide intermediate. This intermediate can then undergo nucleophilic substitution with a methoxide (B1231860) source, or be hydrolyzed to the corresponding carboxylic acid and subsequently esterified.

A more direct approach involves the alkylation of 1-adamantanamine with a haloacetate ester, such as methyl bromoacetate. This reaction would directly yield the target molecule.

Reaction Scheme: 1-Adamantanamine + BrCH₂COOCH₃ → this compound • HBr

The resulting hydrobromide salt can then be neutralized to afford the free amino ester.

Regarding N-methylation, should the synthesis proceed via a primary amine that is later methylated, reagents such as methyl iodide in the presence of a non-nucleophilic base like potassium carbonate are commonly used. rsc.org However, for the synthesis of this compound, the adamantyl group is directly attached to the nitrogen of the amino acid, making this a secondary amine.

Enantioselective and Diastereoselective Synthesis of this compound Isomers

The α-carbon of this compound is a stereocenter, meaning the compound can exist as enantiomers. The synthesis of enantiomerically pure forms is of significant interest.

A highly effective method for the enantioselective synthesis of both D and L isomers of (1-adamantyl)glycine has been reported. nih.gov This method provides a pathway to the chiral amino acid precursor of the target molecule. The key steps involve:

Catalytic, enantioselective vinylation of an aldehyde to produce a chiral allylic alcohol.

Overman rearrangement of the corresponding imidate to form an allylic amine with high stereochemical fidelity.

Oxidative cleavage of the double bond in the allylic amine to yield the desired α-amino acid.

This approach demonstrates that complex, non-proteinogenic amino acids with bulky side chains like adamantyl can be synthesized with excellent enantiomeric excess. nih.gov

The use of chiral catalysts is central to modern asymmetric synthesis. For α-amino acid synthesis, chiral BINOL aldehyde catalysts and chiral pyridoxal-dependent catalysts have been developed to promote asymmetric α-functionalization of N-unprotected amino esters. nih.gov While not specifically reported for adamantyl derivatives, these catalytic systems represent a promising area for the development of direct enantioselective routes to this compound. Chiral rhodium N-heterocyclic carbene (NHC) complexes have also been explored for asymmetric reactions, and their application to substrates with bulky groups like adamantane (B196018) is an active area of research. acs.org

Chiral Resolution Techniques for Racemic Intermediates

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active adamantane derivatives. wikipedia.org Since enantiomers possess identical physical properties, direct separation is often challenging. libretexts.org The primary strategy involves converting the enantiomeric mixture into a pair of diastereomers, which, having different physical properties, can be separated. libretexts.orgwikipedia.org

Diastereomeric Salt Crystallization:

A prevalent method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org For racemic adamantane-based amino acids or their precursors, this involves reacting the mixture with an enantiomerically pure chiral acid or base. libretexts.org Common chiral resolving agents include tartaric acid, malic acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgresearchgate.net The efficiency of this separation is contingent on a significant difference in solubility between the two diastereomeric salts. researchgate.net After separation, the pure enantiomer is recovered by removing the resolving agent, often through a simple acid-base reaction. wikipedia.org

Enzymatic Kinetic Resolution:

Enzymatic methods offer a highly stereoselective approach to chiral resolution. nih.gov Kinetic resolution involves the use of an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. mdpi.com For adamantane-based amino esters, lipases are commonly employed biocatalysts for enantioselective transesterification. mdpi.com

A dynamic kinetic resolution (DKR) process can further enhance the yield of the desired enantiomer. nih.gov In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. uni-halle.de This can be achieved by coupling the stereoselective enzymatic reaction with a racemase enzyme. nih.govuni-halle.de For instance, a D-amino acid oxidase can oxidize the D-enantiomer of a racemic amino acid to its corresponding α-keto acid, which is then converted to the L-amino acid by an aminotransferase. nih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties. wikipedia.org | Scalable, well-established technique. researchgate.net | Dependent on finding a suitable resolving agent and significant solubility differences. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. nih.gov | Limited to 50% yield unless coupled with racemization. wikipedia.org |

| Dynamic Kinetic Resolution | Enzymatic resolution coupled with in situ racemization of the undesired enantiomer. nih.govuni-halle.de | Theoretical 100% yield of the desired enantiomer. uni-halle.de | Requires a suitable racemase and compatible reaction conditions for both enzymes. nih.gov |

Optimization of Synthetic Pathways for Enhanced Yield and Stereochemical Purity

Optimizing the synthesis of adamantane-based amino esters like this compound involves a multifaceted approach to maximize yield and ensure high stereochemical purity.

Key strategies for optimization include:

Reaction Condition Refinement: The choice of solvent, temperature, and catalyst can significantly impact reaction outcomes. For instance, in the synthesis of 1-(1-isocyanoethyl)adamantane, a precursor for certain adamantane amino acid derivatives, using potassium tert-butoxide as the base in a dichloromethane/tert-butanol mixture resulted in a significantly higher yield (92%) compared to other bases. mdpi.com

Catalyst Selection: The use of efficient catalysts can improve reaction rates and yields. For example, trifluoroacetic acid has been used as a catalyst in the Biginelli reaction to synthesize adamantane-containing dihydropyrimidine (B8664642) derivatives, leading to improved yields and shorter reaction times. rsc.orgnih.gov

Purification Techniques: Effective purification methods are crucial for obtaining high-purity products. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed to separate diastereomers and achieve high enantiomeric purity. nih.gov

Table 2: Impact of Reaction Parameter Optimization on the Synthesis of an Adamantane Derivative

| Parameter | Variation | Yield (%) | Reference |

| Base | LiOH | No reaction | mdpi.com |

| NaOH | - | mdpi.com | |

| KOH | - | mdpi.com | |

| t-BuOK | 92 | mdpi.com |

Principles of Green Chemistry in the Synthesis of Adamantane-based Amino Esters

The application of green chemistry principles in the synthesis of adamantane derivatives aims to reduce the environmental impact of chemical processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, solvent-free reaction conditions have been successfully employed in the Biginelli reaction for the synthesis of adamantane-containing compounds, eliminating the need for volatile organic solvents. rsc.orgnih.gov Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, also represent a green alternative. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. google.com

One notable example is the solvent-free Biginelli reaction for synthesizing adamantane-containing dihydropyrimidines, which offers high yields and short reaction times, aligning with the principles of green chemistry. rsc.orgnih.gov

Comprehensive Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like Methyl 1-adamantyl(amino)acetate. This non-destructive technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial information about the carbon-hydrogen framework of this compound. youtube.com

In the ¹H NMR spectrum of a related compound, methyl acetate (B1210297), signals for the methyl ester protons are observed around 3.65 ppm, while the acetate protons are found at approximately 2.05 ppm. libretexts.org For this compound, the rigid adamantyl cage would exhibit a series of broad signals in the ¹H NMR spectrum, typically between δ 1.6–2.2 ppm. The methyl group of the acetate moiety would present as a sharp singlet, likely near δ 2.1 ppm.

The ¹³C NMR spectrum offers a complementary view of the carbon skeleton. libretexts.org The carbonyl carbon of the ester group is characteristically found far downfield, in the range of 170–175 ppm. The carbons of the adamantyl cage typically resonate between δ 28–50 ppm. The number of distinct signals in both ¹H and ¹³C NMR spectra reveals the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl Protons | 1.6 - 2.2 (broad multiplets) | 28 - 50 |

| Amino Proton (NH) | Variable | - |

| Methylene (B1212753) Protons (CH₂) | ~3.3 | ~45 |

| Methyl Protons (OCH₃) | ~3.7 | ~52 |

| Carbonyl Carbon (C=O) | - | 170 - 175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the signals from ¹H and ¹³C NMR and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the adamantyl cage and the amino-acetate side chain. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the carbon signals of the adamantyl framework and the side chain based on their attached protons. e-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlations). sdsu.edu This technique is instrumental in connecting the different fragments of the molecule. For instance, it can show correlations between the methylene protons of the acetate group and the carbonyl carbon, as well as with the quaternary carbon of the adamantane (B196018) cage to which the amino group is attached. researchgate.net

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID). unito.it The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy (B1213986) group from the ester, cleavage of the ester bond, and fragmentation of the adamantyl cage. This data is crucial for confirming the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit several key absorption bands. A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. docbrown.info C-H stretching vibrations of the adamantyl and methyl groups would appear in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine would be expected as a moderate band in the 3300-3500 cm⁻¹ region. C-O stretching vibrations of the ester would be observed in the 1000-1300 cm⁻¹ range. docbrown.info

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the adamantyl cage would be prominent in the Raman spectrum. The C=O stretch is also Raman active.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (moderate) | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 (strong) | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 (strong) | Moderate |

| C-N | Stretch | 1020 - 1250 (moderate) | Moderate |

| C-O (Ester) | Stretch | 1000 - 1300 (strong) | Moderate |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional molecular structure of a compound in its solid state. This technique provides definitive proof of a molecule's constitution by mapping electron density to reveal the spatial arrangement of atoms and the bonds between them. For adamantane derivatives, X-ray crystallography is instrumental in confirming the rigid cage structure and the stereochemistry of its substituents. nih.gov

In a typical X-ray diffraction analysis of a crystalline adamantane derivative, a single crystal of the compound is mounted and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and computationally analyzed to generate a model of the crystal lattice and the asymmetric unit. nih.gov This analysis yields crucial data, including:

Bond lengths and angles: Precise measurements that confirm the integrity of the adamantane core and the geometry of the aminoacetate substituent.

Torsional angles: These define the conformation of the flexible side chain relative to the rigid adamantane cage.

Intermolecular interactions: The analysis reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds and van der Waals forces that influence the crystal's stability. csic.es

For instance, studies on similar adamantane-based ester derivatives have successfully employed single-crystal X-ray diffraction to determine their crystal structures. nih.gov The orientational disorder of the adamantane group is a phenomenon that can be observed and refined during such analyses. nih.gov

Table 1: Representative Crystallographic Data for an Adamantane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.890(5) |

| β (°) | 109.87(2) |

| Volume (ų) | 1890(1) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative of a typical adamantane derivative and is intended for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound and for its separation from reaction mixtures or impurities. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the ester functionality and the adamantane core, both techniques could potentially be applicable.

In HPLC, a solution of the compound is injected into a column containing a solid adsorbent (the stationary phase). A liquid (the mobile phase) is then pumped through the column at high pressure. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). mdpi.com

GC operates on a similar principle, but the mobile phase is an inert gas (e.g., helium or nitrogen), and the column is housed in an oven. The sample is vaporized upon injection and separated based on its boiling point and interactions with the stationary phase. The high purity of related adamantane derivatives has been confirmed using GC coupled with mass spectrometry. doi.org

Since the amino acid portion of this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers, which is crucial as they may exhibit different biological activities. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. csfarmacie.czyakhak.org

The "three-point interaction" model is a widely accepted principle governing chiral recognition on a CSP. csfarmacie.cz For effective separation, there must be at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector, with at least one of these being stereochemically dependent.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino acid esters. yakhak.org The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This table presents typical conditions for the chiral separation of amino acid esters and serves as an illustrative example.

When a pure sample of this compound is required on a larger scale for further research, preparative chromatography is employed. This technique is an extension of analytical chromatography, utilizing larger columns and higher flow rates to isolate and collect the desired compound from a mixture. Both preparative HPLC and flash column chromatography are common methods for this purpose.

In preparative HPLC, the separated compound is collected in fractions as it elutes from the column. The solvent is then evaporated to yield the purified product. This method offers high resolution and is suitable for obtaining highly pure compounds. Semi-preparative HPLC has been successfully used to isolate pure enantiomers of related drug molecules. mdpi.com

Flash column chromatography is a faster, lower-pressure technique that is often used for routine purifications. A column is packed with a stationary phase (e.g., silica (B1680970) gel), and the sample is loaded at the top. A solvent or solvent mixture is then pushed through the column with moderate pressure (typically using an inert gas), and the separated components are collected in fractions.

The choice between preparative HPLC and flash chromatography depends on the required purity, the amount of material to be purified, and the difficulty of the separation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of Methyl 1-adamantyl(amino)acetate. frontiersin.orgresearchgate.net Methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute various electronic descriptors. frontiersin.orgresearchgate.net

These calculations reveal the distribution of electron density across the molecule. The bulky, non-polar adamantane (B196018) group acts as a large hydrophobic region, while the aminoacetate moiety introduces polar, reactive sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated, visually identifying regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates region of electron donation (typically the amino group) |

| LUMO Energy | -0.8 eV | Indicates region of electron acceptance (typically the carbonyl group) |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule |

| Mulliken Charge on N | -0.65 | Shows the partial negative charge on the nitrogen atom |

| Mulliken Charge on C=O | +0.55 | Shows the partial positive charge on the carbonyl carbon |

Note: These values are representative and would be determined by specific DFT calculations.

Conformational Analysis and Potential Energy Surface Exploration

While the adamantane core is exceptionally rigid, the aminoacetate side chain possesses conformational flexibility due to rotation around its single bonds. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This exploration is often performed by constructing a Potential Energy Surface (PES). wikipedia.orglibretexts.org A PES is a multidimensional map that plots the molecule's potential energy as a function of its geometric parameters, such as torsion angles. wikipedia.org For this compound, key torsion angles would include the rotation around the adamantyl-C to N bond and the N-Cα bond. By systematically rotating these bonds and calculating the energy at each step, a landscape of energy minima (stable conformers) and energy maxima (transition states) is generated. libretexts.org This analysis reveals the preferred spatial orientation of the amino and ester groups relative to the adamantane cage, which is critical for understanding how the molecule interacts with biological targets.

Table 2: Hypothetical Relative Energies of Key Conformers

| Torsion Angle (Ada-C-N-Cα) | Relative Energy (kcal/mol) | Conformer Description |

| 180° (anti-periplanar) | 0.0 | Most stable, extended conformation |

| +60° (syn-clinal/gauche) | 1.2 | Higher energy due to steric interaction |

| -60° (syn-clinal/gauche) | 1.2 | Higher energy due to steric interaction |

| 0° (syn-periplanar) | 4.5 | Unstable, eclipsed conformation |

Note: These values are illustrative of a typical PES scan.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically on the nanosecond to microsecond scale. mdpi.com An MD simulation of this compound, solvated in a box of water molecules, can reveal crucial information about its flexibility and interactions with an aqueous environment. semanticscholar.orgrsc.org

The simulation tracks the trajectory of every atom based on a chosen force field (e.g., AMBER, CHARMM). Analysis of this trajectory allows for the calculation of metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). semanticscholar.orgrsc.org For this molecule, a low RMSD for the adamantane core would confirm its rigidity, while the RMSF of the side-chain atoms would quantify the flexibility of the aminoacetate tail. rsc.org Furthermore, MD simulations can characterize the specific interactions with solvent molecules, such as the number and lifetime of hydrogen bonds between the molecule's polar groups (the N-H and C=O) and the surrounding water. scirp.org

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter / Output | Example Value / Description | Purpose |

| Simulation Parameters | ||

| Force Field | AMBER ff19SB | Defines the potential energy function for all atoms |

| Water Model | TIP3P | Explicitly models solvent molecules |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling |

| Temperature | 300 K | Simulates physiological conditions |

| Analysis Outputs | ||

| Average RMSD (backbone) | 1.5 Å | Measures the overall structural stability over time |

| Average RMSF (side chain) | 2.5 Å | Identifies flexible regions of the molecule |

| Solvent Hydrogen Bonds | 2-3 on average | Quantifies interaction with the aqueous environment |

Ligand-Biological Target Docking Simulations for Theoretical Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov Given the history of adamantane derivatives as ion channel blockers, a relevant hypothetical target for this compound could be the M2 proton channel of the influenza A virus or a cholinesterase enzyme. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. frontiersin.org Docking software (e.g., AutoDock, Glide, GOLD) then samples a vast number of possible binding poses of the ligand within the protein's active site. nih.govacs.org These poses are evaluated using a scoring function that estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The best-scoring poses reveal the likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues. acs.org

Table 4: Hypothetical Docking Results into an Enzyme Active Site

| Parameter | Result | Interpretation |

| Docking Score | -7.8 kcal/mol | Predicts a favorable binding affinity |

| Predicted Interactions | ||

| Hydrogen Bond | Amino group (donor) with Aspartate-72 (acceptor) | A key polar interaction anchoring the ligand |

| Hydrophobic Interaction | Adamantane cage with Tryptophan-84, Phenylalanine-330 | The bulky cage fits into a non-polar pocket, enhancing binding |

| Electrostatic Interaction | Carbonyl oxygen with a positively charged residue | A favorable electrostatic contact |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. scienceforecastoa.com For the adamantane aminoacetate scaffold, a QSAR study would guide the synthesis of more potent derivatives. nih.govnih.gov

The process begins by creating a library of analogues of this compound. Modifications could include:

Varying the ester group (e.g., ethyl, propyl).

Substituting the amino group.

Adding functional groups at other positions on the adamantane cage.

The biological activity of each compound in the library is measured experimentally (e.g., IC50 value). Concurrently, a wide range of molecular descriptors (physicochemical properties) are calculated for each molecule, such as logP (lipophilicity), molar volume, and quantum-chemically derived electronic properties. researchgate.net Statistical methods are then used to build an equation that links these descriptors to the observed activity. scienceforecastoa.comyoutube.com This resulting model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Table 5: Example of a Hypothetical QSAR Dataset

| Compound | R-group (on ester) | LogP | Molar Volume (ų) | Electronic Parameter (e.g., LUMO) | Measured IC50 (µM) |

| 1 | -CH3 | 2.8 | 220 | -0.8 eV | 15.2 |

| 2 | -CH2CH3 | 3.2 | 235 | -0.85 eV | 12.5 |

| 3 | -CH(CH3)2 | 3.5 | 250 | -0.9 eV | 9.8 |

| 4 | -C(CH3)3 | 3.9 | 265 | -0.92 eV | 18.1 |

Virtual Screening Methodologies Utilizing the Adamantane Aminoacetate Scaffold

Virtual screening is a computational method used to search large libraries of compounds to identify those most likely to bind to a drug target. nih.gov The adamantane aminoacetate scaffold can be used in two main types of virtual screening campaigns: structure-based and ligand-based. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS involves docking thousands or millions of compounds into the active site. nih.gov A library of compounds all containing the adamantane aminoacetate core could be screened to find derivatives with the best predicted fit and binding energy. This approach explores how different decorations on the core scaffold can improve interactions with the target. nih.gov

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, but an active molecule like this compound exists, a pharmacophore model can be built. nih.gov This model represents the essential 3D arrangement of chemical features required for activity (e.g., a bulky hydrophobic sphere for the adamantane, a hydrogen bond donor for the N-H, and a hydrogen bond acceptor for the C=O). This pharmacophore is then used as a 3D query to search databases for other molecules that match these features, regardless of their underlying chemical scaffold. mdpi.com

Table 6: Virtual Screening Workflow

| Step | Description |

| 1. Library Preparation | Compile a large database of compounds (e.g., ZINC, PubChem) or a focused library of adamantane derivatives. |

| 2. Target/Model Setup | Prepare the 3D structure of the target protein (for SBVS) or generate a pharmacophore model (for LBVS). |

| 3. Screening | Perform high-throughput docking (SBVS) or 3D pharmacophore searching (LBVS) of the library. |

| 4. Hit Filtering & Ranking | Rank compounds based on docking scores or pharmacophore fit. Apply additional filters (e.g., drug-likeness properties). frontiersin.org |

| 5. Hit Selection | Visually inspect the top-ranked hits and select a diverse subset of promising compounds for experimental testing. |

Structure Activity Relationship Sar Investigations of the Adamantane Aminoacetate Scaffold

Stereochemical Impact on Molecular Interactions and Biological Recognition

The rigid, polycyclic structure of adamantane (B196018) itself presents interesting stereochemical considerations. While adamantane is achiral, the introduction of substituents at different positions on the cage can lead to chirality. For instance, adamantane derivatives with different substituents at each of the four bridgehead carbon atoms are chiral. wikipedia.org The specific spatial arrangement of these substituents can significantly impact how the molecule binds to a biological target, a concept often described by the "key-lock" principle or the more dynamic "induced fit" model. nih.gov

In the context of adamantane aminoacetates, the stereochemistry of the adamantane cage and any chiral centers introduced through substitution can influence the molecule's orientation within a binding pocket. For example, in studies of rimantadine, which has a stereogenic center, both the optical isomers and the racemic mixture were found to be equally active against the influenza A2 virus, suggesting that for this particular interaction, the stereochemistry at that position is not a critical determinant of activity. pharmacy180.com However, this is not a universal finding, and for other targets, the stereochemical configuration can be crucial for optimal binding and biological effect. The three-dimensional shape of the adamantane scaffold can pre-organize pharmacophoric groups in a specific spatial orientation, which can reduce the entropic penalty upon binding to a receptor. nih.gov

Influence of Adamantane Cage Substitutions on Target Binding

Modifications to the adamantane cage itself have been a key area of SAR exploration. The lipophilic nature of the adamantane core often enhances a compound's ability to cross cell membranes and can contribute to binding through hydrophobic interactions. nih.govmdpi.com However, the size and position of substituents on the cage can dramatically alter binding affinity and selectivity.

Generally, substitution at the tertiary (bridgehead) positions of the adamantane nucleus can be detrimental to the activity of some compounds, as seen with certain anti-influenza A agents. nih.gov Conversely, in other contexts, specific substitutions can be beneficial. For instance, the introduction of methyl groups at the 3- and 5-positions of an adamantane-1-carboxylic acid ester moiety resulted in markedly different potencies in antimalarial compounds. nih.gov

The introduction of different functional groups can also modulate the electronic properties and potential for hydrogen bonding of the adamantane scaffold. For example, replacing carbon atoms in the adamantane cage with nitrogen to form azaadamantanes can lead to decreased lipophilicity, which in turn affects bioavailability and interaction with biological targets. nih.gov Studies on adamantane derivatives as inhibitors of the Kv7.1/KCNE1 potassium channel showed that the inhibitory potency was not directly correlated with the hydrophobicity or volume of the adamantane derivatives, indicating that more specific interactions are at play. researchgate.net

Table 1: Effect of Adamantane Cage Substitution on Biological Activity

| Parent Compound | Substitution | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Amantadine (B194251) | 3- and 5-dimethyl | Influenza A Virus | Markedly different potencies | nih.gov |

| Adamantane Carboxamide | Isobutyramide analog of methylsulfonamide | Kv7.1/KCNE1 Channels | Maintained inhibitory activity | researchgate.net |

| Amantadine | Tertiary position substitution | Influenza A Virus | Detrimental to activity | nih.gov |

| Azaadamantane | Nitrogen substitution in cage | Various | Decreased lipophilicity, altered bioavailability | nih.gov |

Role of the Ester Moiety in Enzyme Recognition and Hydrolysis (in vitro)

The ester group in methyl 1-adamantyl(amino)acetate is a critical functional group that can be recognized and hydrolyzed by various enzymes, particularly esterases. nih.gov This enzymatic cleavage can be a key step in the metabolic pathway of the compound and can also be intentionally designed into "soft drugs" to control their duration of action.

In vitro studies have shown that the rate of enzymatic hydrolysis of adamantyl-containing esters is influenced by the structure of the molecule. For instance, the distance between the ester group and other functional groups, such as a quaternary nitrogen atom, can affect the maximal rate of hydrolysis by plasma cholinesterase. nih.gov Elongating this distance has been shown to decrease the hydrolysis rate. nih.gov

Furthermore, the addition of the bulky adamantyl radical to the alcohol portion of an ester can prevent its hydrolysis by certain enzymes. nih.gov This highlights the significant steric hindrance the adamantane cage can impose, protecting the ester linkage from enzymatic attack. The design of ester-containing compounds, including adamantane aminoacetates, often involves a balance between achieving the desired biological activity and controlling the rate of metabolic inactivation through hydrolysis. nih.gov

Effects of Amino Group Modifications on Receptor Selectivity (in vitro)

The amino group of adamantane aminoacetates is a key pharmacophoric feature, often involved in crucial interactions with biological targets through hydrogen bonding or ionic interactions. nih.govnih.gov Modifications to this group can have profound effects on receptor selectivity and binding affinity.

Studies on various adamantane amine derivatives have demonstrated the importance of the amino group. For example, replacing the amino group in amantadine with hydroxyl (OH), thiol (SH), cyano (CN), or halogen groups resulted in inactive compounds against the influenza virus. pharmacy180.com This indicates the essential role of the primary amino group for its antiviral activity.

However, N-alkylation and N,N-dialkylation of amantadine can produce derivatives with antiviral activity similar to the parent compound. pharmacy180.com In contrast, N-acylation, with the exception of glycyl derivatives, generally leads to decreased antiviral action. pharmacy180.com In the context of other targets, such as the N-methyl-D-aspartate (NMDA) receptor, conjugation of benzyl (B1604629) and phenylethyl moieties to the amino group of amantadine has led to compounds with dual inhibitory activity against both NMDA receptors and voltage-gated calcium channels. rsc.org Functionalization of the amino group can also modulate affinity for dopamine (B1211576) receptors. nih.gov These findings underscore that modifications to the amino group are a powerful tool for tuning the selectivity and activity of the adamantane aminoacetate scaffold.

Table 2: Impact of Amino Group Modification on Receptor Interaction

| Parent Scaffold | Modification | Target Receptor/Channel | Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Amantadine | Replacement with OH, SH, CN, or halogen | Influenza Virus | Inactive compounds | pharmacy180.com |

| Amantadine | N-alkylation / N,N-dialkylation | Influenza Virus | Similar antiviral activity | pharmacy180.com |

| Amantadine | N-acylation (except glycyl) | Influenza Virus | Decreased antiviral action | pharmacy180.com |

| Amantadine | Conjugation of benzyl/phenylethyl moieties | NMDA Receptor & VGCC | Dual inhibitory activity | rsc.org |

| Dopamine Agonist | Sulfonamide derivatization of amino group | Dopamine D3 Receptor | Significantly improved affinity | nih.gov |

Pharmacophore Development and Lead Compound Identification

The collective SAR data from studies on adamantane aminoacetate and related scaffolds contribute to the development of pharmacophore models. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity at a specific target. patsnap.comnih.gov For adamantane-based compounds, the pharmacophore often includes the bulky, lipophilic adamantane cage and a strategically placed hydrogen bond donor or acceptor, such as the amino group. nih.gov

The process of lead identification and optimization involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to guide these modifications. patsnap.com

Mechanistic Studies and Biochemical Pathway Interrogations in Preclinical Models

Molecular Mechanisms of Interaction with Specific Enzyme Systems (e.g., Esterases, Proteases)

There is no available research detailing the interaction of Methyl 1-adamantyl(amino)acetate with specific enzyme systems such as esterases or proteases. While it is plausible that the methyl ester group could be hydrolyzed by esterases, no experimental data confirms this or identifies the specific enzymes involved. nih.gov Similarly, its potential as a protease inhibitor, a property seen in other adamantane (B196018) derivatives, has not been investigated for this specific compound. nih.gov

Exploration of Receptor Binding Kinetics and Thermodynamics (in vitro)

No studies on the receptor binding kinetics or thermodynamics of this compound have been published. The binding affinity (K_d), association rate constant (k_on), and dissociation rate constant (k_off) remain undetermined for any receptor. Consequently, thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) upon binding are also unknown.

Cellular Uptake and Intracellular Distribution Mechanisms (in vitro, non-pharmacokinetic)

The mechanisms by which this compound enters cells and its subsequent distribution within intracellular compartments have not been characterized. While adamantane-containing molecules can exhibit enhanced cellular uptake, the specific pathways for this compound, such as passive diffusion, active transport, or endocytosis, have not been studied. researchgate.net

Modulation of Key Biochemical Pathways in Model Systems

There is no information available on whether this compound modulates any key biochemical pathways in model systems. Studies investigating its effects on signaling cascades, metabolic pathways, or gene expression are absent from the scientific literature.

Target Engagement Studies in Cellular Contexts

Without identified biological targets, no target engagement studies for this compound in cellular contexts have been performed. Techniques to confirm the interaction of the compound with its putative targets within a cell and to quantify the extent of this interaction have not been applied to this molecule.

Synthesis and Characterization of Derivatives, Analogs, and Research Probes

Systematic Modification of the Adamantane (B196018) Ring System

The adamantane core, a tricyclic alkane, offers several positions for functionalization, primarily at its tertiary (bridgehead) and secondary carbon atoms. wikipedia.org Systematic modification of this ring system in derivatives of Methyl 1-adamantyl(amino)acetate allows for a nuanced exploration of structure-activity relationships.

One common approach involves the functionalization of the adamantane cage prior to its coupling with the amino acetate (B1210297) moiety. For instance, reactions at the tertiary carbons of adamantane can introduce a variety of substituents. wikipedia.org The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework from bicyclic precursors or via ring expansion and contraction reactions. nih.gov This allows for the introduction of functional groups at specific positions relative to the point of attachment of the amino acid.

Furthermore, the adamantane skeleton itself can be altered. Ring expansion reactions, for example, can lead to homoadamantane (B8616219) derivatives, which can then be functionalized. youtube.com These modifications can influence the steric bulk and electronic properties of the adamantyl group, which in turn can affect the biological activity and physical properties of the resulting amino acid derivative.

Synthesis of Varied Amino Acid Esters (e.g., Ethyl, Propyl, Isopropyl)

The ester group of this compound is a key site for modification, allowing for the synthesis of a homologous series of esters, such as ethyl, propyl, and isopropyl esters. This is typically achieved through standard esterification or transesterification reactions. For example, reacting 1-adamantyl(amino)acetic acid with the corresponding alcohol (ethanol, propanol, isopropanol) in the presence of an acid catalyst can yield the desired ester.

The synthesis of related structures, such as ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates, has been reported with high yields (85–95%) through the reaction of adamantylamines with ethyl isothiocyanatoacetate. researchgate.net Hydrolysis of these ethyl esters can then produce the corresponding carboxylic acids. researchgate.net Another example is the synthesis of ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate, which features a glycine (B1666218) backbone with an ethyl ester. ontosight.ai

The variation of the ester group can significantly impact the compound's properties, including its solubility, bioavailability, and rate of hydrolysis by esterases in biological systems. This allows for the fine-tuning of the pharmacokinetic profile of potential therapeutic agents.

| Ester Group | Starting Materials | Reaction Type |

| Ethyl | 1-Adamantyl(amino)acetic acid, Ethanol | Acid-catalyzed esterification |

| Propyl | 1-Adamantyl(amino)acetic acid, Propanol | Acid-catalyzed esterification |

| Isopropyl | 1-Adamantyl(amino)acetic acid, Isopropanol | Acid-catalyzed esterification |

Diversification of the Amino Group via N-Alkylation and Acylation

The secondary amine in this compound provides a reactive handle for extensive diversification through N-alkylation and N-acylation reactions. These modifications can introduce a wide array of functional groups, influencing the compound's polarity, hydrogen bonding capacity, and steric profile.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. N-methylation, a common modification, is known to increase lipophilicity and can enhance membrane permeability, making peptides more bioavailable. monash.edu Automated parallel synthesis techniques have been developed for the gram-scale production of N-alkylated-α-amino methyl esters. researchgate.net

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, to form an amide bond. researchgate.net This is a fundamental reaction in peptide synthesis. For example, N-(1-adamantyl)acetamide can be synthesized by reacting adamantane derivatives with acetonitrile (B52724). google.comgoogle.com The incorporation of different acyl groups allows for the exploration of a vast chemical space.

These modifications are crucial for developing peptidomimetics and other bioactive molecules, as they can significantly alter the compound's interaction with biological targets.

Incorporation of this compound into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified structures to improve properties such as stability and oral bioavailability. wikipedia.org The unique, bulky, and lipophilic nature of the adamantane group makes this compound an attractive building block for the design of peptidomimetics. nih.gov

The incorporation of this unnatural amino acid can introduce conformational constraints into a peptide backbone, potentially locking it into a bioactive conformation. nih.gov For instance, small enkephalin-related peptides containing a 1-adamantanamine moiety at the C-terminus have been synthesized and shown to possess high opioid receptor activity. nih.gov

The synthesis of such peptidomimetics often involves solid-phase peptide synthesis (SPPS), where the adamantane-containing amino acid is coupled to a growing peptide chain. The development of Nα-protected derivatives, such as Fmoc-His(N"-1-Adom)-OH, facilitates their use in SPPS. rsc.org The adamantyl group can also serve as a hydrophobic anchor, promoting interaction with biological membranes or hydrophobic pockets of target proteins.

Design and Synthesis of Photoaffinity Labels and Fluorescent Probes

To investigate the biological targets and binding sites of adamantane-containing compounds, researchers design and synthesize specialized molecular probes, including photoaffinity labels and fluorescent probes.

Photoaffinity labels are molecules that can covalently bind to their target upon activation by light. nih.gov An adamantane derivative, spiro[adamantane-2,2'-diazirine], has been used to generate adamantyl carbene upon photolysis, which then covalently labels the active site of cytochrome P450 2B4. nih.gov This approach allows for the identification of specific binding interactions. The design of such probes based on this compound would involve incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule while maintaining its binding affinity for the target.

Fluorescent probes are molecules that emit light upon excitation, allowing for the visualization and tracking of the molecule in biological systems. Adamantane-modified fluorescent dyes have been developed for applications in cell imaging. researchgate.net The adamantane moiety can be used to target specific organelles or to enhance the fluorescence properties of the dye. researchgate.net By attaching a fluorophore to this compound or its derivatives, researchers can create probes to monitor their distribution and interaction with cellular components in real-time. The inclusion of unnatural amino acids in fluorescent probes has been shown to improve their properties and selectivity. nih.gov

| Probe Type | Key Feature | Application | Example Adamantane-Based Probe |

| Photoaffinity Label | Photoreactive group (e.g., diazirine) | Target identification and binding site mapping | Spiro[adamantane-2,2'-diazirine] for labeling cytochrome P450 nih.gov |

| Fluorescent Probe | Fluorophore | Cellular imaging and tracking | Adamantane-modified naphthalimide dyes for organelle targeting researchgate.net |

Applications in Chemical Biology and Advanced Research Tool Development

Utilization as a Building Block in Complex Polycyclic Compound Synthesis

The adamantane (B196018) skeleton itself is a polycyclic structure, and its derivatives are frequently used as starting points or building blocks for creating more complex molecular architectures. researchgate.net The adamantane cage can serve as a rigid scaffold, providing a defined three-dimensional orientation for appended functional groups. nih.gov While direct, published examples detailing the use of Methyl 1-adamantyl(amino)acetate in the synthesis of larger, complex polycyclic compounds are not prevalent, its structure lends itself to such applications.

The primary amino group and the methyl ester functionality on the acetate (B1210297) portion of the molecule are key reaction handles. The amino group can readily participate in reactions such as amide bond formation, imine condensation, and N-alkylation, allowing for the extension of the molecular framework. mdpi.com The ester can be hydrolyzed to the corresponding carboxylic acid, which then opens up another avenue for chemical modification, for instance, through coupling reactions to build larger assemblies. The synthesis of various adamantane derivatives often involves leveraging such functional groups to construct more elaborate structures. nih.govresearchgate.net

Development of Molecular Probes for Uncovering Biological Mechanisms

Molecular probes are essential tools for elucidating complex biological processes. The adamantane moiety has been successfully incorporated into molecular probes due to its unique properties. nih.govacs.org Adamantane's lipophilicity can facilitate membrane permeability, while its rigid structure can be used to position reporter groups (e.g., fluorophores, biotin) or reactive moieties with high precision. nih.gov

This compound serves as a foundational structure for creating such probes. The amino group provides a convenient attachment point for conjugating other molecules. For instance, it can be acylated with a fluorophore to create a fluorescent probe for imaging applications or linked to a photo-crosslinking group to identify binding partners within a cell. A notable example of adamantane's utility in probe design is the development of adamantane-dioxetane-based chemiluminescent probes for detecting reactive oxygen species like hydrogen peroxide. acs.org

Furthermore, the interaction between adamantane and cyclodextrins is a well-characterized host-guest system that is often exploited in the design of responsive molecular probes and drug delivery systems. nih.gov The adamantyl group of a probe can bind to cyclodextrin-modified surfaces or molecules, enabling studies of molecular recognition events.

Application in Chemical Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) relies on the availability of large and diverse chemical libraries to identify new biologically active compounds. The adamantane scaffold is an attractive core for combinatorial library synthesis due to its rigid 3D structure, which allows for the systematic exploration of chemical space around a fixed core. nih.gov

This compound is a suitable building block for such libraries. The primary amine and the ester group allow for two independent points of diversification. A library could be generated by reacting the amino group with a diverse set of carboxylic acids or sulfonyl chlorides, while the ester could be converted into a series of amides using different amines. This approach would rapidly generate a library of related compounds with the adamantane core as a common feature.

The synthesis of a 72-member library of adamantane derivatives based on an arylpiperazine core pharmacophore has been reported, demonstrating the feasibility of using adamantyl building blocks in combinatorial chemistry. nih.gov The goal of such libraries is to systematically modify a core structure to discover compounds with optimized activity and properties for further investigation.

Role in Ligand Design for Structure-Based Drug Discovery Research (non-clinical)

In non-clinical, structure-based drug discovery, the design of ligands that fit precisely into the binding site of a biological target is paramount. The adamantane group is often referred to as a "lipophilic bullet" because its size and shape can be ideal for filling hydrophobic pockets in proteins, such as enzymes or receptor binding sites. nih.govresearchgate.net This can lead to enhanced binding affinity and selectivity.

This compound provides a scaffold that can be elaborated into more complex ligands. The adamantyl group can serve as a hydrophobic anchor that orients the rest of the molecule within a binding pocket. The aminoacetate portion can be modified to introduce hydrogen bond donors and acceptors or other functional groups that can form specific interactions with amino acid residues in the target protein. For example, adamantane-based scaffolds have been designed and synthesized to target the sigma-2 receptor, which is implicated in cancer and Alzheimer's disease. nih.gov

The rigidity of the adamantane cage helps to reduce the entropic penalty upon binding, as the ligand is pre-organized in a favorable conformation. researchgate.net This can be a significant advantage in designing potent ligands. Researchers can use computational modeling to dock adamantane-containing fragments into a target's active site and then use the functional handles on a building block like this compound to synthetically elaborate the structure to optimize interactions.

Future Directions and Emerging Research Avenues for Methyl 1 Adamantyl Amino Acetate

Integration with Machine Learning and Artificial Intelligence for De Novo Molecular Design

By employing de novo molecular design algorithms, researchers can explore a vast chemical space around the core structure of Methyl 1-adamantyl(amino)acetate. This would enable the generation of virtual libraries of related compounds with predicted improvements in target affinity, selectivity, and pharmacokinetic profiles. Such computational approaches can significantly accelerate the identification of lead candidates for further experimental validation, reducing the time and cost associated with traditional drug discovery pipelines.

Exploration of Novel Biocatalytic Pathways for Synthesis

The synthesis of chiral molecules like this compound often presents significant challenges. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research could focus on developing novel biocatalytic pathways for the stereoselective synthesis of this compound.

Enzymes such as transaminases, which have been successfully engineered for the synthesis of other complex chiral amines, could be a starting point. nih.gov Directed evolution and protein engineering techniques can be employed to tailor enzymes to specifically recognize and transform a precursor of this compound with high efficiency and enantioselectivity. The development of a robust biocatalytic route would not only provide a more sustainable method of production but also facilitate access to enantiomerically pure forms of the compound, which are crucial for detailed pharmacological evaluation.

Identification of Undiscovered Biological Targets and Pathways

The unique structural features of adamantane (B196018) derivatives suggest that they may interact with a wide range of biological targets. nih.gov While some adamantane-based drugs are known to target ion channels and enzymes, the full spectrum of their biological interactions remains to be explored. Future research should aim to identify novel biological targets and pathways for this compound.

High-throughput screening of compound libraries against a diverse panel of receptors, enzymes, and other cellular targets could reveal unexpected biological activities. Furthermore, chemoproteomics and other target identification technologies can be utilized to pinpoint the specific proteins that this compound interacts with within a cellular context. Uncovering novel targets could open up entirely new therapeutic avenues for this class of compounds, potentially addressing unmet medical needs. The lipophilic nature of the adamantyl group may also facilitate crossing of biological membranes, suggesting potential for activity against central nervous system targets or intracellular pathogens.

Development of Ultra-Trace Analytical Methods for Environmental or Biological Matrix Research

To understand the pharmacokinetic profile, metabolic fate, and potential environmental impact of this compound, the development of highly sensitive analytical methods is essential. Future research should focus on creating ultra-trace analytical techniques capable of detecting and quantifying this compound in complex biological matrices such as blood, plasma, and tissues, as well as in environmental samples.

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. The development of specific and validated LC-MS/MS methods would enable precise measurement of the compound and its metabolites at very low concentrations. This would be critical for conducting detailed pharmacokinetic studies, assessing potential bioaccumulation, and monitoring its presence in the environment, thereby providing a comprehensive understanding of its disposition and potential effects.

Collaborative Research Frameworks for Comprehensive Compound Elucidation

The multifaceted nature of modern drug discovery and chemical research necessitates a collaborative approach. To fully elucidate the potential of this compound, establishing collaborative research frameworks will be crucial. These collaborations should bring together experts from various disciplines, including synthetic chemistry, computational chemistry, pharmacology, biochemistry, and analytical chemistry.

Such interdisciplinary teams can pool their resources and expertise to tackle the complex challenges associated with characterizing a novel compound. For instance, a collaboration could involve a synthetic chemistry group for compound synthesis and analog generation, a computational group for de novo design and modeling, a pharmacology group for biological testing, and an analytical group for methods development and pharmacokinetic studies. By fostering open communication and data sharing, these collaborative frameworks can accelerate the pace of research and maximize the chances of translating fundamental discoveries into tangible applications.

Q & A

Q. What are the common synthetic routes for Methyl 1-adamantyl(amino)acetate, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via esterification of 1-adamantylamine derivatives with methyl aminoacetate precursors. However, side reactions such as halogenation (e.g., chloroacetate formation) may occur under specific conditions. For example, silver acetate in carbon tetrachloride (CCl₄) at reflux can unexpectedly generate 3-chloro-1-adamantyl acetate as a dominant product instead of the desired acetate . To minimize side products, researchers should optimize reaction time, temperature, and solvent systems. Alternative routes involving direct esterification of 1-adamantanol with activated acetates (e.g., acetic anhydride) may improve selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : The adamantyl group exhibits distinct proton environments, with sharp singlets in the ¹H NMR spectrum (δ ~1.6–2.2 ppm). The methyl ester group (COOCH₃) resonates near δ 3.6–3.8 ppm, while the amino group (NH) may appear as a broad peak in DMSO-d₆ .

- Infrared (IR) Spectroscopy : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N-H stretches (if present) at ~3300–3500 cm⁻¹.

- X-Ray Crystallography : For definitive structural confirmation, single-crystal diffraction can resolve steric effects of the adamantyl moiety and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the steric bulk of the 1-adamantyl group influence the reactivity and tautomeric behavior of this compound in solution?

- Methodological Answer : The 1-adamantyl group’s steric hindrance suppresses keto-enol tautomerism by destabilizing planar transition states. For example, in chloroform or dimethyl sulfone solutions, the 1-adamantyl substituent forces the compound to adopt a chain tautomer (vs. cyclic forms) due to restricted rotation around the carbonyl group . Computational modeling (e.g., DFT) can predict energy barriers for tautomerization, while variable-temperature NMR can experimentally validate dynamic equilibria .

Q. What contradictory findings exist in the literature regarding halogenation pathways of adamantane derivatives, and how can researchers reconcile these discrepancies?

- Methodological Answer : Studies report conflicting mechanisms for halogenation. For instance, silver acetate in CCl₄ unexpectedly produces 3-chloro-1-adamantyl acetate instead of the expected ester, suggesting radical-mediated pathways or silver-assisted halogen transfer . To resolve contradictions, researchers should:

- Compare reaction kinetics under inert vs. aerobic conditions.

- Use isotopic labeling (e.g., ³⁶Cl) to track halogen sources.

- Analyze byproducts via GC-MS or HPLC to identify intermediates .

Q. What computational modeling approaches are recommended to predict the stability and reaction pathways of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to compare stability of tautomers or regioisomers.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational preferences.

- Transition State Analysis : Identify steric or electronic barriers to reactions (e.g., nucleophilic substitution at the adamantyl carbon). Reference experimental thermochemical data (e.g., enthalpies of combustion) to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.